molecular formula C8H8BrIO B13458203 4-Bromo-1-iodo-2-(methoxymethyl)benzene

4-Bromo-1-iodo-2-(methoxymethyl)benzene

Cat. No.: B13458203
M. Wt: 326.96 g/mol
InChI Key: GROYOGKWJKCQKQ-UHFFFAOYSA-N
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Description

4-Bromo-1-iodo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-iodo-2-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 2-(methoxymethyl)benzene. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the selective substitution of bromine and iodine on the benzene ring. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-iodo-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce benzoic acid derivatives .

Scientific Research Applications

4-Bromo-1-iodo-2-(methoxymethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-iodo-2-(methoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and iodine atoms on the benzene ring make it a versatile intermediate for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-iodo-2-(methoxymethyl)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the methoxymethyl group. This combination of substituents provides the compound with distinct reactivity and versatility in various chemical reactions, making it valuable for research and industrial applications .

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

4-bromo-1-iodo-2-(methoxymethyl)benzene

InChI

InChI=1S/C8H8BrIO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

GROYOGKWJKCQKQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)Br)I

Origin of Product

United States

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